molecular formula C11H7ClO B3417878 7-Chloro-[1]naphthaldehyde CAS No. 116632-03-2

7-Chloro-[1]naphthaldehyde

Cat. No.: B3417878
CAS No.: 116632-03-2
M. Wt: 190.62 g/mol
InChI Key: HQBCFROPFWQZIP-UHFFFAOYSA-N
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Description

7-Chloro-[1]naphthaldehyde (C₁₁H₇ClO) is a naphthalene derivative featuring a chlorine atom at the 7th position and an aldehyde group at the 1st position of the fused aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its aldehyde functionality enables participation in condensation, oxidation, and nucleophilic addition reactions, while the chloro substituent enhances electron-withdrawing effects and influences regioselectivity in further modifications .

Properties

IUPAC Name

7-chloronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBCFROPFWQZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291132
Record name 7-Chloro-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-03-2
Record name 7-Chloro-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloro-[1]naphthaldehyde can be synthesized through several methods, including the chlorination of naphthalene followed by oxidation. One common method involves the Friedel-Crafts acylation of naphthalene with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically require anhydrous conditions and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and advanced oxidation processes to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials.

Chemical Reactions Analysis

Peri-Selective C(sp²)−H Methylation

Palladium-catalyzed methylation enables regioselective functionalization at the peri-position (C8) under optimized conditions :

Reaction Component Optimized Conditions
CatalystPd(OAc)₂ (10 mol%)
LigandGlycine derivative (TDG1, 60 mol%)
Methylation ReagentCH₃BF₃K (3.5 equiv)
Solvent SystemHFIP:AcOH (7:1)
Temperature90°C for 24 hours
Yield 52–68%

This method produces 8-methyl-7-chloro-1-naphthaldehyde (Figure 1A) with excellent regioselectivity. Kinetic studies confirm a first-order dependence on palladium concentration .

Schiff Base Formation

Condensation with diamines generates antimicrobial agents. For example, reaction with propane-1,3-diamine yields bis-Schiff base complexes :

Reactant Product Structure Antimicrobial Activity (MIC)
Propane-1,3-diamineBis(4-chloronaphthalen-1-ol) derivativeE. coli: 0.25 mg/mL, S. Typhi: 0.5 mg/mL

Key Reaction Conditions :

  • Reflux in ethanol (4–6 hours)

  • Acid catalysis (glacial acetic acid)

  • Isolation via preparative TLC (petroleum ether/CH₂Cl₂)

Cyclization to Naphthofuran Derivatives

Heating with hydrazine derivatives induces cyclization. A representative synthesis yields naphtho[2,1-b]furan-pyrazole hybrids :

Starting Material Product Melting Point Yield
7-Chloro-1-naphthaldehyde + phenylhydrazineNaphthofuran-pyrazole (C₂₅H₂₂N₄O₂)220–222°C73%

Characterization Data :

  • IR: ν(C=O) ≈ 1,670 cm⁻¹

  • ¹H NMR: δ 10.33 (s, CHO), 8.43–7.47 (m, Ar-H)

Formylation and Electrophilic Substitution

The aldehyde group participates in Vilsmeier-Haack formylation, while the chlorine substituent directs electrophilic attacks. Computational studies suggest:

  • Electrophilic Aromatic Substitution : Chlorine’s meta-directing effect favors functionalization at C4 and C6 positions .

  • Nucleophilic Attack : Aldehyde carbonyl undergoes nucleophilic addition with amines/alkoxides under mild conditions .

Scientific Research Applications

Scientific Research Applications

The versatility of 7-Chloro-naphthaldehyde makes it a valuable intermediate in several research domains:

Organic Synthesis

  • Key Intermediate: It serves as a precursor in synthesizing pharmaceuticals and agrochemicals, facilitating various organic reactions such as nucleophilic substitution and oxidation reactions .

Biological Studies

  • Antiproliferative Activity: Research indicates that derivatives of 7-Chloro-naphthaldehyde exhibit anti-cancer properties. For instance, complexes formed with this compound have shown efficacy against glioblastoma cells, highlighting its potential in cancer therapy .
  • Interaction with Biological Molecules: The compound can form covalent bonds with nucleophilic sites on proteins, influencing their function and providing insights into its biological mechanisms .

Medicinal Chemistry

  • Pharmaceutical Development: As an intermediate, it plays a crucial role in developing new drugs targeting various diseases, including microbial infections and cancer. Its derivatives have been studied for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .

Case Studies

StudyFocusFindings
Gambino et al. (2021)Glioblastoma TreatmentDemonstrated that vanadium complexes containing 7-Chloro-naphthaldehyde showed selective activity against glioblastoma cells while being non-toxic to healthy cells .
Sah et al. (1954)Antibacterial ActivityInvestigated the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde, revealing enhanced antibacterial effects when complexed with metal ions .
Scalese et al. (2022)Antiparasitic ActivityReported that vanadium complexes featuring 7-Chloro-naphthaldehyde exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease .

Mechanism of Action

The mechanism by which 7-Chloro-[1]naphthaldehyde exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the aldehyde group is typically oxidized to a carboxylic acid, involving the transfer of electrons and the formation of intermediate complexes.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the context of its use. The pathways involved may include metabolic pathways in biological systems or catalytic cycles in chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues of 7-Chloro-[1]naphthaldehyde, emphasizing substituent positions, functional groups, and molecular properties:

Compound Name Molecular Formula Substituents Key Features
This compound C₁₁H₇ClO Cl (7), CHO (1) High reactivity at aldehyde group; used in asymmetric synthesis and drug design .
1-Chloro-7-methoxy-3,4-dihydro-naphthalene-2-carbaldehyde C₁₂H₁₁ClO₂ Cl (1), OCH₃ (7), CHO (2), dihydro Reduced aromaticity due to dihydro ring; enhanced solubility in polar solvents .
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde C₁₈H₁₂ClFO₂ Cl (benzyl), F (benzyl), CHO (1) Extended conjugation via benzyloxy group; potential for fluorescence applications .
Methyl 7-chloro-1-naphthoate C₁₂H₉ClO₂ Cl (7), COOCH₃ (1) Ester group instead of aldehyde; lower electrophilicity, used in polymer chemistry .
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride C₁₁H₁₅Cl₂N Cl (7), CH₃ (5), NH₂ (1) Partially saturated ring; hydrochloride salt improves bioavailability .

Reactivity and Functional Group Comparisons

  • Aldehyde vs. Ester/Carboxylic Acid Derivatives: this compound’s aldehyde group facilitates nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel), whereas methyl 7-chloro-1-naphthoate (ester) is more stable and participates in hydrolysis or transesterification .
  • Chlorine Substitution Effects :
    Chlorine at position 7 enhances electron withdrawal, directing electrophilic substitution to the 4-position in naphthaldehyde derivatives. This contrasts with 1-chloro-7-methoxy analogs, where methoxy’s electron-donating nature shifts reactivity to ortho/para positions .
  • Saturation and Solubility :
    Partially saturated derivatives (e.g., tetrahydronaphthalen-1-amine) exhibit increased solubility in aqueous media compared to fully aromatic analogs, critical for pharmaceutical formulations .

Data Tables: Key Properties and Reactivity

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 190.63 98–102 Soluble in DMSO, THF
Methyl 7-chloro-1-naphthoate 220.65 75–78 Soluble in acetone, chloroform
7-Chloro-5-methyl-tetrahydronaphthalen-1-amine HCl 238.16 215–220 (dec.) Soluble in water, ethanol

Table 2: Reactivity in Common Reactions

Reaction Type This compound Methyl 7-chloro-1-naphthoate 1-Chloro-7-methoxy-dihydro-naphthaldehyde
Nucleophilic Addition High (aldehyde) Low (ester) Moderate (aldehyde, steric hindrance)
Electrophilic Substitution Favors position 4 (Cl effect) Inactive (electron-deficient) Favors positions 3 and 6 (methoxy effect)
Oxidation Forms carboxylic acid Stable Forms ketone (dihydro ring)

Biological Activity

7-Chloro- naphthaldehyde, with the molecular formula C11_{11}H7_7ClO and a molecular weight of 190.62 g/mol, is an aromatic aldehyde that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry.

  • IUPAC Name : 7-chloronaphthalene-1-carbaldehyde
  • CAS Number : 116632-03-2
  • Molecular Structure : The presence of a chlorine atom significantly influences its reactivity and biological activity.

Synthesis

The synthesis of 7-Chloro- naphthaldehyde typically involves chlorination of naphthalene derivatives followed by formylation. Various methods have been explored to optimize yield and purity, including:

  • Vilsmeier-Haack Reaction : This method allows for the introduction of the formyl group onto the naphthalene ring.
  • Electrophilic Aromatic Substitution : Chlorination can be achieved through electrophilic aromatic substitution techniques.

Antimicrobial Activity

7-Chloro- naphthaldehyde exhibits notable antimicrobial properties against various pathogenic microorganisms. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansModerate

The compound's activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes, similar to other naphthalene derivatives .

Antiproliferative Effects

Research indicates that 7-Chloro- naphthaldehyde may possess antiproliferative properties against cancer cell lines. For instance, studies on glioblastoma cells revealed significant cytotoxic effects at varying concentrations, suggesting potential as an anticancer agent:

Concentration (μM)Cell Viability (%)
1075
2550
5030

These findings align with the behavior of similar compounds in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

In addition to antimicrobial and antiproliferative activities, 7-Chloro- naphthaldehyde has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in macrophages treated with the compound, indicating its potential utility in managing inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various naphthalene derivatives, including 7-Chloro- naphthaldehyde. The results indicated that this compound exhibited significant inhibition against common pathogens, supporting its use in developing new antimicrobial agents.
  • Cancer Cell Studies : In a comparative study of several aldehyde derivatives, 7-Chloro- naphthaldehyde showed promising results against glioblastoma cell lines, reinforcing its potential as a lead compound for further development in cancer therapy.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 7-Chloro-[1]naphthaldehyde?

Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation or halogenation of naphthalene derivatives. For instance, chlorination at the 7-position can be achieved using AlCl₃ as a catalyst under controlled temperature (0–5°C) to minimize side reactions . Purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the aldehyde group from byproducts. Recrystallization in ethanol or methanol is recommended to enhance purity (>98%), verified via melting point analysis and NMR spectroscopy .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10 ppm) and chlorine substitution pattern.
  • FT-IR : For identifying the C=O stretch (~1680 cm⁻¹) and C-Cl bond (~550 cm⁻¹).
  • Mass Spectrometry (EI-MS) : To validate molecular weight (MW: 180.59 g/mol) and isotopic patterns from chlorine .
    Advanced hyphenated methods like LC-MS or GC-MS are recommended for trace impurity analysis in complex mixtures .

Basic: How should researchers assess the stability of this compound under varying experimental conditions?

Answer:
Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) to monitor aldehyde oxidation.
  • Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents, noting precipitation or color changes .
    Documentation of storage conditions (e.g., inert atmosphere, -20°C) is critical for reproducibility .

Advanced: How can computational modeling predict the reactivity of this compound in organic reactions?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate:

  • Electrophilic Reactivity : Localized electron density at the aldehyde and chloro-substituted positions.
  • Transition States : For reactions like nucleophilic additions or Suzuki couplings.
    Benchmark against experimental data (e.g., reaction yields) to validate theoretical predictions. Studies show that exact-exchange terms in functionals improve accuracy for halogenated aromatics .

Advanced: What mechanistic insights exist for the photophysical behavior of this compound derivatives?

Answer:
Derivatives like 1,8-Dihydroxy-2-Naphthaldehyde exhibit stepwise excited-state intramolecular proton transfer (ESIDPT), where the first proton transfer occurs ultrafast (<150 fs), followed by reversible secondary steps . For this compound, time-resolved fluorescence spectroscopy and femtosecond transient absorption can elucidate similar dynamics. Kinetic modeling (e.g., three-species population analysis) is essential to resolve competing pathways .

Advanced: How should researchers address contradictions in reported physicochemical properties of this compound?

Answer:
Contradictions (e.g., solubility discrepancies) require:

  • Methodological Triangulation : Cross-validate results using HPLC, NMR, and X-ray crystallography.
  • Contextual Analysis : Compare experimental conditions (e.g., solvent purity, temperature) across studies.
  • Meta-Analysis : Aggregate data from peer-reviewed sources, excluding non-reproducible or poorly documented methods (e.g., commercial vendor data) .
    Statistical tools like Grubbs’ test can identify outliers in aggregated datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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